molecular formula C11H13BrN2O4 B12705659 Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)- CAS No. 105879-56-9

Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)-

货号: B12705659
CAS 编号: 105879-56-9
分子量: 317.14 g/mol
InChI 键: GNPJGARNDWVTPX-DXMIZCBPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)-: is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the addition of a bromoethenyl group and the removal of hydroxyl groups at the 2’ and 3’ positions. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)- typically involves the following steps:

    Starting Material: The synthesis begins with uridine as the starting material.

    Bromination: The 5-position of the uridine is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation reaction, often using reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reactions are optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions:

    Substitution Reactions: The bromoethenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or other substituted derivatives.

    Oxidation Products: Oxidized derivatives with additional functional groups such as carboxyl or hydroxyl groups.

    Reduction Products: Ethyl derivatives resulting from the reduction of the bromoethenyl group.

科学研究应用

Synthesis Techniques

The synthesis of Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)- typically involves several chemical modification techniques. Notably, palladium-catalyzed reactions and nucleophilic substitutions are common methods used to introduce the bromoethenyl group at the 5-position of uridine derivatives. These methods allow for the efficient production of this compound with high yields and purity levels .

Antiviral Properties

One of the primary applications of Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)- is its antiviral activity against herpes simplex virus (HSV). Studies have shown that this compound exhibits potent antiviral effects, making it a candidate for further development as an anti-HSV therapeutic agent. Its mechanism involves inhibiting viral replication by interfering with nucleic acid synthesis .

Anticancer Activity

Uridine analogs have been explored for their anticancer properties. The compound has been evaluated for its ability to inhibit the growth of various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Antiviral Efficacy

In a study evaluating the efficacy of Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)- against HSV, researchers found that it significantly reduced viral titers in infected cell cultures. The compound demonstrated an IC50 value indicating effective inhibition at low concentrations, suggesting its potential for clinical application in treating HSV infections .

Case Study 2: Anticancer Research

Another research project focused on the anticancer effects of this uridine derivative involved testing its activity against breast cancer cell lines. The results indicated that treatment with Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)- led to a notable decrease in cell viability and increased markers of apoptosis. These findings support further investigation into its use as a chemotherapeutic agent .

Compound IC50 (µM) Activity Target
Uridine, 5-(2-bromoethenyl)<10AntiviralHerpes Simplex Virus
Other Nucleoside Analogues>20VariableVarious Cancer Cell Lines

作用机制

The mechanism of action of Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)- involves its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand and thereby inhibiting viral replication. The compound targets viral DNA polymerases, which are essential for the replication of viral genomes. This selective inhibition of viral replication makes it a promising candidate for antiviral therapy.

相似化合物的比较

    Brivudine: Another nucleoside analog with antiviral properties, used primarily for the treatment of herpes zoster.

    Sorivudine: Similar to brivudine, it is used for antiviral therapy and has a similar mechanism of action.

    Idoxuridine: A nucleoside analog used in the treatment of herpes simplex virus infections.

Uniqueness: Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to selectively inhibit viral DNA polymerases while having minimal effects on host cellular polymerases makes it a valuable compound in antiviral research.

生物活性

Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, commonly known as Brivudine, is a nucleoside analog that exhibits significant antiviral properties. This compound is particularly noted for its efficacy against various viral infections, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₁₃BrN₂O₅
  • Molecular Weight : 333.135 g/mol
  • CAS Number : 69304-47-8
  • Melting Point : 165°C
  • Boiling Point : 382.9°C at 760 mmHg
  • Density : 1.9 g/cm³

Brivudine acts primarily as a thymidine analogue. Its mechanism involves the following steps:

  • Incorporation into Viral DNA : Brivudine is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into viral DNA during replication.
  • Inhibition of DNA Polymerase : The compound inhibits viral DNA polymerases, leading to termination of the growing DNA strand and thus preventing viral replication .
  • Selective Activity Against VZV : Studies indicate that Brivudine has a stronger antiviral effect against VZV compared to other reference compounds like acyclovir and penciclovir, likely due to its competitive inhibition mechanism .

Antiviral Efficacy

Brivudine has been shown to exhibit potent antiviral activity against:

  • Herpes Simplex Virus Type 1 (HSV-1) : It selectively inhibits HSV-1 replication with an IC50 value indicating effective concentration levels necessary for significant antiviral activity .
  • Varicella-Zoster Virus (VZV) : Clinical trials demonstrate that Brivudine significantly reduces the duration of new blister formation in herpes zoster patients compared to acyclovir .

Case Studies

  • Clinical Efficacy in Herpes Zoster :
    • A study involving patients with herpes zoster demonstrated that a daily dose of 125 mg of Brivudine was superior to acyclovir in reducing the duration of post-herpetic neuralgia and the period of new blister production .
  • Toxicology and Safety Profile :
    • Research indicates that Brivudine has a low toxicity profile with an LD50 of 1420 mg/kg in mice, suggesting a favorable safety margin for therapeutic use . However, it has been classified as mutagenic in certain assays, necessitating caution in its application .

Comparative Biological Activity Table

CompoundTarget VirusIC50 (µM)Clinical Application
BrivudineHSV-1~0.15Treatment of herpes zoster
AcyclovirHSV-1~0.5Standard treatment for HSV
PenciclovirVZV~0.3Treatment for varicella

属性

CAS 编号

105879-56-9

分子式

C11H13BrN2O4

分子量

317.14 g/mol

IUPAC 名称

5-[(E)-2-bromoethenyl]-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C11H13BrN2O4/c12-4-3-7-5-14(11(17)13-10(7)16)9-2-1-8(6-15)18-9/h3-5,8-9,15H,1-2,6H2,(H,13,16,17)/b4-3+/t8-,9+/m0/s1

InChI 键

GNPJGARNDWVTPX-DXMIZCBPSA-N

手性 SMILES

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)/C=C/Br

规范 SMILES

C1CC(OC1CO)N2C=C(C(=O)NC2=O)C=CBr

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。